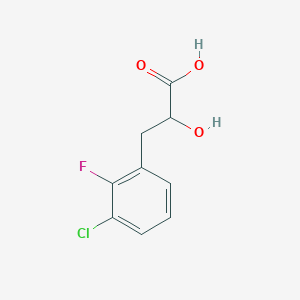

3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid

Description

3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid is a chiral hydroxy-substituted propanoic acid derivative featuring a halogenated aromatic ring. Its structure comprises a propanoic acid backbone with a hydroxyl group (-OH) at the C2 position and a 3-chloro-2-fluorophenyl substituent at the C3 position. The presence of electron-withdrawing chlorine (Cl) and fluorine (F) atoms on the phenyl ring enhances the compound’s acidity and influences its solubility and reactivity.

Properties

Molecular Formula |

C9H8ClFO3 |

|---|---|

Molecular Weight |

218.61 g/mol |

IUPAC Name |

3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H8ClFO3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7,12H,4H2,(H,13,14) |

InChI Key |

REJFLDDDJSWDKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-chloro-2-fluorobenzene.

Halogenation: The benzene ring is halogenated to introduce the chloro and fluoro substituents.

Hydroxypropanoic Acid Formation: The halogenated benzene is then reacted with a suitable reagent to introduce the hydroxypropanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chloro and fluoro substituents can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid.

Reduction: Formation of 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Danshensu [(2R)-3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic Acid]

- Structure : The phenyl group has two hydroxyl (-OH) substituents at the 3- and 4-positions instead of halogens.

- Properties: The dihydroxyphenyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to halogenated analogs. Danshensu is a key precursor for salvianolic acids (e.g., salvianolic acid B), which exhibit antioxidant and cardioprotective effects .

- Key Difference : The absence of halogens in danshensu reduces lipophilicity but improves bioavailability in aqueous biological systems.

3-(4-Chlorophenoxy)-2-hydroxypropanoic Acid (CAS 7698-98-8)

- Structure: A phenoxy (-O-) linker replaces the direct phenyl attachment, with a single chlorine at the para position.

- Properties: The ether linkage introduces conformational flexibility and alters electronic effects. The compound’s molecular weight (216.62 g/mol) is lower than the target compound due to the phenoxy group’s reduced steric bulk .

- Key Difference: The phenoxy group may reduce metabolic stability compared to direct aryl-substituted analogs.

3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic Acid Hydrochloride (CAS 2225154-31-2)

- Structure : A brominated pyridine ring replaces the phenyl group, and the compound exists as a hydrochloride salt.

- The hydrochloride salt form improves crystallinity and solubility in polar solvents .

- Key Difference : The heteroaromatic pyridine ring may confer distinct pharmacological activity, such as kinase inhibition.

Halogenated Phenylpropanoic Acid Derivatives

3-(3-Chloro-2-fluorophenyl)propanoic Acid (CAS 886498-12-0)

- Structure : Lacks the C2 hydroxyl group present in the target compound.

- Properties: The absence of the hydroxyl group reduces acidity (pKa ~4.5–5.0 for propanoic acids vs. ~2.5–3.0 for hydroxypropanoic acids). This derivative is commercially available with 98% purity, suggesting synthetic accessibility .

- Key Difference : Lower hydrogen-bonding capacity may limit interactions in biological targets compared to hydroxylated analogs.

3-(3-Bromo-2-fluorophenyl)propanoic Acid (CAS 1261814-91-8)

- Structure : Bromine replaces chlorine at the phenyl C3 position.

- Properties : Bromine’s larger atomic radius and polarizability increase molecular weight (247.06 g/mol) and lipophilicity (logP ~2.8–3.2) compared to the chloro-fluoro analog .

Amino Acid Derivatives

(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid Hydrochloride

- Structure: An amino (-NH2) group replaces the hydroxyl at C2.

- Properties: The amino group confers zwitterionic character, increasing solubility in aqueous media. This compound could serve as a non-proteinogenic amino acid analog in drug design .

- Key Difference: The amino group enables participation in enzymatic transamination or decarboxylation pathways, unlike the hydroxyl group.

Biological Activity

3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid is a compound of significant interest in medicinal chemistry due to its various biological activities. This article delves into its chemical properties, mechanisms of action, therapeutic applications, and associated research findings.

- Molecular Formula : C₉H₈ClF O₃

- Molecular Weight : Approximately 218.61 g/mol

- Structure : The compound features a hydroxyl group, a carboxylic acid, and a chloro-fluorophenyl moiety, which contribute to its reactivity and biological activity.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammatory responses. By inhibiting these enzymes, the compound exhibits anti-inflammatory and analgesic effects, making it relevant for treating conditions such as arthritis and other inflammatory diseases.

Biological Activities

Research has identified several biological activities associated with this compound:

- Anti-inflammatory : Demonstrated through COX inhibition, reducing inflammation in various models.

- Analgesic : Potential pain-relieving properties observed in clinical studies.

- Antimicrobial : Some derivatives have shown efficacy against specific bacterial strains.

- Anticancer : Preliminary studies suggest potential applications in targeting cancer cell pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-1 and COX-2 | , |

| Analgesic | Pain relief through prostaglandin modulation | , |

| Antimicrobial | Activity against anaerobic bacteria | |

| Anticancer | Targeting specific cancer pathways |

Case Studies

-

Anti-inflammatory Effects :

A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammatory markers compared to control groups. The reduction in edema and pain response was notable, suggesting its potential as an NSAID alternative. -

Antimicrobial Properties :

In vitro studies indicated that certain derivatives of this compound exhibited significant antibacterial activity against anaerobic bacteria such as Bacteroides fragilis. This finding opens avenues for further exploration in treating infections resistant to conventional antibiotics. -

Anticancer Research :

Preliminary investigations into the anticancer properties revealed that derivatives could inhibit the proliferation of human colorectal adenocarcinoma cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics (ADME) is crucial for evaluating the safety and efficacy of this compound:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Exhibits a broad distribution profile with potential accumulation in tissues.

- Metabolism : Primarily metabolized in the liver through phase I and II reactions.

- Excretion : Mainly excreted via urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.